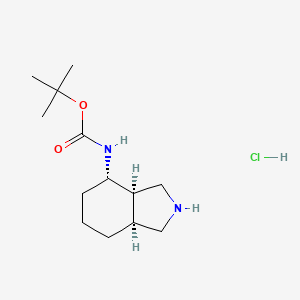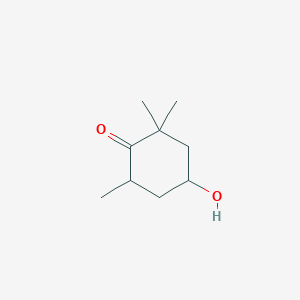
4-Hydroxy-2,2,6-trimethylcyclohexanone
Overview
Description
4-Hydroxy-2,2,6-trimethylcyclohexanone, also known as (4R,6R)-Actinol, is a member of the class of hydroxycyclohexanones . It carries a gem-dimethyl group at position 2 and an additional methyl substituent at position 6 . It has a role as a bacterial metabolite .
Synthesis Analysis
The synthesis of this compound involves a two-step enzymatic asymmetric reduction system . The first step introduces chirality at the C-6 position by a stereoselective enzymatic hydrogenation of the double bond using old yellow enzyme 2 of Saccharomyces cerevisiae, expressed in Escherichia coli, as a biocatalyst . The carbonyl group at the C-4 position is then reduced selectively and stereospecifically by levodione reductase of Corynebacterium aquaticum M-13, expressed in E. coli, to the corresponding alcohol .Molecular Structure Analysis
The molecular formula of this compound is C9H16O2 . Its molecular weight is 156.22 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 249.8-250.2℃ at 97.8-97.9kPa . It is soluble in dichloromethane, ethyl acetate, and methanol . It appears as a solid and is white in color .Scientific Research Applications
Enzymatic Synthesis and Asymmetric Reduction
- Production of Doubly Chiral Compounds: The enzymatic synthesis of (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, a doubly chiral compound, starting from 2,6,6-trimethyl-2-cyclohexen-1,4-dione, is facilitated through a two-step process involving old yellow enzyme 2 of Saccharomyces cerevisiae and levodione reductase of Corynebacterium aquaticum. This process is crucial for introducing chirality and achieving high enantiomeric excess in the final product (Wada et al., 2003).
Synthesis Processes and Chemical Transformations
- Versatile Intermediate for Natural Carotenoids: The compound serves as an ideal precursor for synthesizing naturally occurring, optically active hydroxylated carotenoids like zeaxanthin and cryptoxanthin. The synthesis involves fermentative hydrogenation and selective chemical reduction (Leuenberger et al., 1976).
- Microbial Conversion by Thermophilic Bacteria: Bacillus stearothermophilus and other thermophilic bacteria can convert dihydrooxoisophorone to 4-hydroxy-2,2,6-trimethylcyclohexanone, highlighting its potential in biotechnological applications (Nishii et al., 1989).
Analytical and Material Science Applications
- Molecular Structure Analysis: Studies involving electron diffraction and vibrational and conformational calculations have been conducted on 2,2,6-trimethylcyclohexanone, providing insights into its molecular structure and properties (Askari et al., 1976).
- Polymer Science: The compound has been used in the synthesis of various polymers, demonstrating its versatility as a building block in polymer chemistry (Diakoumakos & Mikroyannidis, 1994)
Properties
IUPAC Name |
4-hydroxy-2,2,6-trimethylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-6-4-7(10)5-9(2,3)8(6)11/h6-7,10H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPVUHYZUZZRGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558901 | |
| Record name | 4-Hydroxy-2,2,6-trimethylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20548-02-1 | |
| Record name | 4-Hydroxy-2,2,6-trimethylcyclohexanone (mixture of Isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020548021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-2,2,6-trimethylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXY-2,2,6-TRIMETHYLCYCLOHEXANONE (MIXTURE OF ISOMERS) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5GI5QTU0I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-hydroxy-2,2,6-trimethylcyclohexanone in organic synthesis?
A1: this compound is a crucial chiral intermediate in synthesizing optically active natural products, particularly hydroxylated carotenoids like zeaxanthin and cryptoxanthin [, ]. Its stereochemistry is crucial for the biological activity of these compounds.
Q2: What are the common starting materials and synthetic strategies for producing this compound?
A2: A prevalent starting material is the readily available 2,6,6-trimethyl-2-cyclohexen-1,4-dione (oxo-isophorone) [, , ]. Two main approaches exist:
Q3: Are there alternative biological routes for producing this compound?
A3: Yes, research has explored utilizing thermophilic bacteria for a two-step bioconversion of 4-oxoisophorone to this compound [, ]. This sequential process involves the reduction of 4-oxoisophorone to dihydrooxoisophorone (DOIP), followed by the conversion of DOIP to this compound [, ]. Continuous bioconversion using thermophilic bacteria has also been investigated [].
Q4: Why is levodione reductase significant in the synthesis of this compound?
A4: Levodione reductase plays a critical role in the enzymatic synthesis of (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone []. This enzyme, isolated from Corynebacterium aquaticum M-13, exhibits regio- and stereoselectivity, ensuring the production of the desired stereoisomer []. It catalyzes the NAD+/NADH-dependent reduction of (6R)-2,2,6-trimethyl-1,4-cyclohexanedione (levodione) to (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone [, ]. The enzyme's activity is significantly enhanced by monovalent cations like K+, Na+, and NH4+ []. Understanding the properties and mechanism of levodione reductase is crucial for optimizing the biocatalytic production of (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone.
Q5: What is the significance of the gene encoding levodione reductase?
A5: The isolation and characterization of the levodione reductase gene have opened avenues for its application in biotechnological processes []. By introducing this gene into suitable host organisms like E. coli, researchers can achieve the recombinant production of levodione reductase []. This enables large-scale production of (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone from levodione using a biocatalytic approach [].
Q6: How is (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone utilized in astaxanthin synthesis?
A6: (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone serves as a starting point for synthesizing (3S,3’S)-astaxanthin []. The process involves a multi-step synthesis, with (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone being converted to the key intermediate (4S)-2,6,6-trimethyl-4-hydroxy-2-cyclohexen-1-one []. Further transformations, including a Wittig olefination, ultimately lead to the formation of (3S,3’S)-astaxanthin [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{6-Benzyl-6-azaspiro[3.4]octan-8-yl}methanamine](/img/structure/B1653843.png)
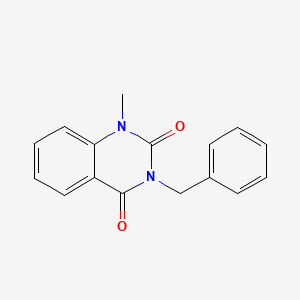

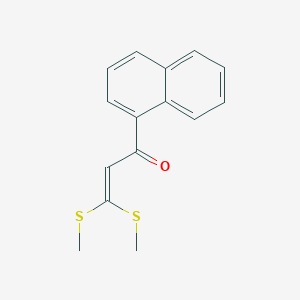
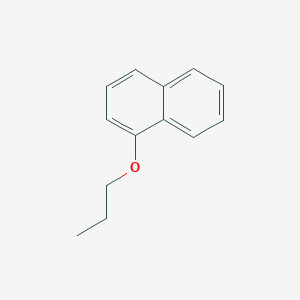

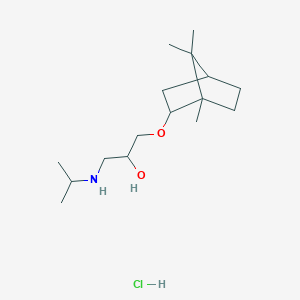


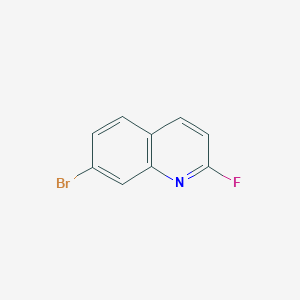
![[(3S,6R)-6-Methylpiperidin-3-yl]methanol;hydrochloride](/img/structure/B1653861.png)
![Prop-2-enyl 2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1653862.png)
![2-[3-(Carboxymethylsulfanyl)phenyl]sulfanylacetic acid](/img/structure/B1653863.png)
